(2E)-5-(3-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound (2E)-5-(3-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a]pyrimidine core This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development due to its biological activity.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2E)-5-(3-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide include:
- Ethyl acetoacetate
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- Benazepril related compound A
Uniqueness
What sets this compound apart from similar ones is its unique combination of functional groups and the specific arrangement of atoms within its structure. This gives it distinct chemical and biological properties that could be leveraged for various applications.
Properties
Molecular Formula |
C29H25ClN4O2S |
---|---|
Molecular Weight |
529.1 g/mol |
IUPAC Name |
(2E)-5-(3-chlorophenyl)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C29H25ClN4O2S/c1-18-25(27(35)32-22-10-5-4-6-11-22)26(20-8-7-9-21(30)17-20)34-28(36)24(37-29(34)31-18)16-19-12-14-23(15-13-19)33(2)3/h4-17,26H,1-3H3,(H,32,35)/b24-16+ |
InChI Key |
HAUJUVBFYZLDEQ-LFVJCYFKSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC(=CC=C4)Cl)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC(=CC=C4)Cl)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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